molecular formula C12H17BrN2O2S B2984915 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine CAS No. 1160924-46-8

1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine

Cat. No.: B2984915
CAS No.: 1160924-46-8
M. Wt: 333.24
InChI Key: FWENBHYZPMKMGM-UHFFFAOYSA-N
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Description

1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine is a chemical compound that features a piperazine ring substituted with a 3-bromobenzyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 3-bromobenzyl chloride with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include desulfonylated piperazine derivatives.

Scientific Research Applications

1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzyl group can enhance binding affinity through halogen bonding, while the sulfonyl group can increase the compound’s solubility and stability.

Comparison with Similar Compounds

  • 1-((4-Bromobenzyl)sulfonyl)-4-methylpiperazine
  • 1-((3-Chlorobenzyl)sulfonyl)-4-methylpiperazine
  • 1-((3-Bromobenzyl)sulfonyl)-4-ethylpiperazine

Uniqueness: 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine is unique due to the specific positioning of the bromine atom on the benzyl group, which can influence its reactivity and binding properties. The combination of the bromobenzyl and sulfonyl groups also provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

1-[(3-bromophenyl)methylsulfonyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-14-5-7-15(8-6-14)18(16,17)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWENBHYZPMKMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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